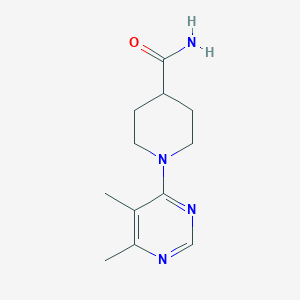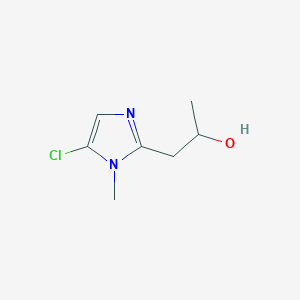
1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a chloro substituent at the 5-position and a methyl group at the 1-position of the imidazole ring, with a propan-2-ol group attached to the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol can be synthesized through several routes. One common method involves the alkylation of 5-chloro-1-methylimidazole with an appropriate alkylating agent such as 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-chloro-1-methylimidazole, 2-chloropropanol, and a base (e.g., potassium carbonate).
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(5-Chloro-1-methylimidazol-2-yl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting microbial infections and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-1-methylimidazol-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with microbial enzymes or receptors, inhibiting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-1-methylimidazol-2-yl)propan-2-ol can be compared with other imidazole derivatives such as:
1-(5-Bromo-1-methylimidazol-2-yl)propan-2-ol: Similar structure but with a bromo substituent instead of chloro, potentially leading to different reactivity and biological activity.
1-(5-Methyl-1-methylimidazol-2-yl)propan-2-ol: Lacks the halogen substituent, which can affect its chemical properties and applications.
1-(5-Nitro-1-methylimidazol-2-yl)propan-2-ol:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Eigenschaften
IUPAC Name |
1-(5-chloro-1-methylimidazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(11)3-7-9-4-6(8)10(7)2/h4-5,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASFTCZAFKRIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=C(N1C)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274037-36-2 |
Source


|
| Record name | 1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)
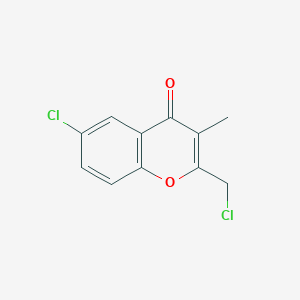
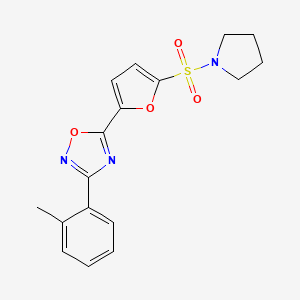
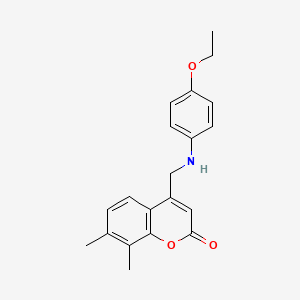
![1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2836168.png)
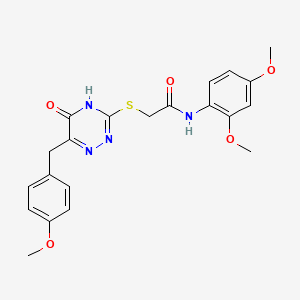
![3-(4-ethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2836171.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)
![5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2836173.png)
![2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2836174.png)
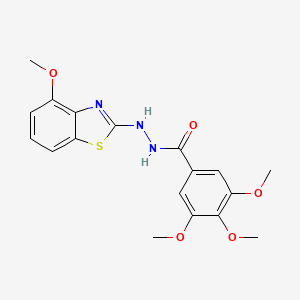
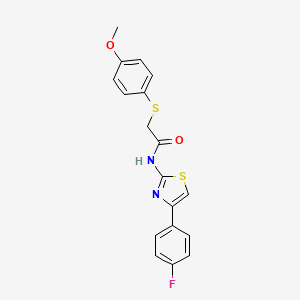
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)
